molecular formula C12H11NOS2 B1663893 5-[(4-Ethylphenyl)methylene]-2-thioxo-4-thiazolidinone CAS No. 403811-55-2

5-[(4-Ethylphenyl)methylene]-2-thioxo-4-thiazolidinone

Numéro de catalogue B1663893
Numéro CAS: 403811-55-2
Poids moléculaire: 249.4 g/mol
Clé InChI: SVXDHPADAXBMFB-JXMROGBWSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

“5-[(4-Ethylphenyl)methylene]-2-thioxo-4-thiazolidinone” is a chemical compound with the empirical formula C12H11NOS2. It has a molecular weight of 249.35 . This compound is a solid and has a yellow color .


Molecular Structure Analysis

The molecular structure of “5-[(4-Ethylphenyl)methylene]-2-thioxo-4-thiazolidinone” can be represented by the SMILES string CCc1ccc(cc1)\\C=C2\\SC(=S)NC2=O . This representation provides a way to visualize the molecule’s structure, including its atomic connectivity.


Physical And Chemical Properties Analysis

This compound is a solid and has a yellow color . It is soluble in DMSO (>10 mg/mL) but has low solubility in water (<2 mg/mL) . The compound should be stored at a temperature between 2-8°C .

Applications De Recherche Scientifique

Cancer Research c-Myc Inhibition

10058-F4 is prominently used as a c-Myc inhibitor in cancer research. The compound disrupts the c-Myc-Max interaction, which is crucial for the transactivation of c-Myc target gene expression. By inhibiting this interaction, 10058-F4 can induce cell-cycle arrest and apoptosis in tumor cells, making it a valuable tool for studying cancer progression and potential treatments .

Cardiac Progenitor Cell Growth

In cardiac research, 10058-F4 has been utilized to study its effects on cardiac progenitor cells (CPC) growth. By inhibiting c-Myc, researchers can determine the role of this transcription factor in the proliferation and differentiation of CPCs, which is vital for understanding heart development and regeneration .

T Cell Culture

Immunology research has seen the application of 10058-F4 in culturing T cells. The inhibition of c-Myc affects T cell growth and function, providing insights into immune responses and potential therapeutic approaches for immune-related diseases .

Stromal Cell Treatment

In the context of stromal cells, which support tissue regeneration, 10058-F4 has been used to treat these cells to study the impact of c-Myc inhibition on their behavior and interaction with other cell types .

Prostate Cancer Studies

Specifically in prostate cancer studies, 10058-F4 has been applied to C4-2 cells to examine the activity of MST1 promoter luciferase reporter construct. This helps in understanding the molecular mechanisms underlying prostate cancer and evaluating the potential of 10058-F4 as a therapeutic agent .

Gene Expression Studies

The compound’s ability to inhibit c-Myc also makes it useful for gene expression studies. By preventing c-Myc from binding to its target genes, researchers can study the downstream effects on gene expression and cellular processes .

Mécanisme D'action

Target of Action

The primary target of 10058-F4 is c-Myc , a transcriptional regulator involved in cell proliferation, differentiation, and apoptosis . Dysregulation of the oncoprotein c-Myc is common in human cancers .

Mode of Action

10058-F4 inhibits the transactivation of gene expression by c-Myc-Max heterodimers by disrupting the association between c-Myc and the transcription factor Max . This disruption prevents c-Myc from exerting its regulatory effects on gene expression .

Biochemical Pathways

The inhibition of c-Myc by 10058-F4 affects several biochemical pathways. For instance, it likely upregulates FOXO transcription factors and downstream genes involved in ovarian G1 cell cycle arrest, apoptosis, and autophagic cell death . Additionally, 10058-F4 promotes increased expression of thioredoxin-interacting protein (TXNIP) in triple-negative breast cancer drug-resistant cells, which promotes reactive oxygen species synthesis .

Pharmacokinetics

Following a single intravenous dose, peak plasma 10058-F4 concentrations of approximately 300 μM are seen at 5 min and decline to below the detection limit at 360 min . The highest tissue concentrations of 10058-F4 are found in fat, lung, liver, and kidney . Peak tumor concentrations of 10058-F4 are at least tenfold lower than peak plasma concentrations . Eight metabolites of 10058-F4 are identified in plasma, liver, and kidney .

Result of Action

The action of 10058-F4 results in several molecular and cellular effects. It inhibits cell proliferation, induces apoptosis, and arrests cells in the G0/G1 phase . In various cancer models, 10058-F4 has been shown to reduce tumor growth . In lymphoma cells, 10058-F4 decreases glucose uptake and expression of glycolysis-associated genes, reducing cell viability .

Action Environment

The action, efficacy, and stability of 10058-F4 can be influenced by various environmental factors. For instance, the compound is supplied as a lyophilized powder and is stable for 24 months at room temperature . Once in solution, it should be stored at -20ºC and used within 1 month to prevent loss of potency . The compound is soluble in DMSO at 60 mg/mL or ethanol at 20 mg/mL .

Propriétés

IUPAC Name

(5E)-5-[(4-ethylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NOS2/c1-2-8-3-5-9(6-4-8)7-10-11(14)13-12(15)16-10/h3-7H,2H2,1H3,(H,13,14,15)/b10-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVXDHPADAXBMFB-JXMROGBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C=C2C(=O)NC(=S)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)/C=C/2\C(=O)NC(=S)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(4-Ethylphenyl)methylene]-2-thioxo-4-thiazolidinone

CAS RN

403811-55-2
Record name 5-(4-Ethylbenzylidene)-2-thioxothiazolidin-4-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0403811552
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(4-Ethylbenzylidene)rhodanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(4-Ethylphenyl)methylene]-2-thioxo-4-thiazolidinone

Q & A

Q1: What is the primary target of 10058-F4?

A1: 10058-F4 targets the c-Myc protein, a transcription factor often deregulated in cancer. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: How does 10058-F4 interact with c-Myc?

A2: 10058-F4 disrupts the heterodimerization of c-Myc with its binding partner Max. This interaction is crucial for c-Myc's function as a transcription factor. [, , , ]

Q3: What are the downstream effects of inhibiting c-Myc with 10058-F4?

A3: Inhibiting c-Myc with 10058-F4 leads to a variety of downstream effects, including:

  • Reduced cell proliferation: By disrupting c-Myc's transcriptional activity, 10058-F4 inhibits the expression of genes involved in cell growth and proliferation. [, , , , , , , , , , , , , , , , , , , , , , , , , ]
  • Cell cycle arrest: 10058-F4 can induce cell cycle arrest, particularly at the G0/G1 phase, preventing cells from progressing through the cell cycle. [, , ]
  • Apoptosis induction: In many cancer cell lines, 10058-F4 treatment triggers programmed cell death (apoptosis). [, , , , , , , , , , , , , , , , , , , , , , , , , ]
  • Modulation of specific gene expression: 10058-F4 can alter the expression of genes involved in various cellular processes, including apoptosis, cell cycle regulation, and metabolism. [, , , , , , , , , , , , , , , , ]
  • Synergistic effects with other drugs: 10058-F4 has shown synergistic anti-cancer effects when combined with other chemotherapeutic agents, potentially improving treatment efficacy. [, , , , , , , , , ]

Q4: Does 10058-F4 affect normal cells?

A4: While 10058-F4 primarily targets cancer cells with deregulated c-Myc, its effects on normal cells are still under investigation. Some studies suggest that normal cells may be less sensitive to 10058-F4 compared to cancer cells. [, ]

Q5: What is the molecular formula and weight of 10058-F4?

A5: The molecular formula of 10058-F4 is C18H16N2OS2, and its molecular weight is 356.5 g/mol.

Q6: What types of cancer cells are sensitive to 10058-F4 in vitro?

A6: In vitro studies have shown that 10058-F4 exhibits anti-cancer activity against a broad range of cancer cell lines, including:

  • Chronic myeloid leukemia (CML) [, ]
  • Acute myeloid leukemia (AML) [, , ]
  • Burkitt lymphoma []
  • Renal cell carcinoma [, ]
  • Hepatocellular carcinoma []
  • Multiple myeloma [, , , , , , ]
  • Neuroblastoma [, ]
  • Pancreatic cancer []
  • Colon cancer []
  • Prostate cancer [, ]
  • Hypopharyngeal carcinoma []
  • Ovarian cancer []

Q7: Has 10058-F4 shown efficacy in in vivo models?

A7: Yes, 10058-F4 has demonstrated anti-tumor activity in several in vivo models:

  • Xenograft models: 10058-F4 inhibited tumor growth in mouse models of neuroblastoma, pancreatic cancer, and colon cancer. [, , , ]
  • Transgenic models: In a transgenic mouse model of neuroblastoma driven by MYCN, treatment with 10058-F4 resulted in prolonged survival. []

Q8: What are the future directions for research on 10058-F4?

A8: Key areas for future research include:

  • Improving pharmacokinetic properties: While 10058-F4 exhibits promising in vitro and in vivo activity, its clinical application may be limited by its pharmacokinetic properties. Developing analogs with improved stability, solubility, and bioavailability is crucial. []
  • Investigating combination therapies: Exploring synergistic combinations of 10058-F4 with other targeted therapies or conventional chemotherapies could potentially enhance its efficacy and overcome resistance. [, , , , , , , , , ]
  • Developing biomarkers for patient selection: Identifying biomarkers that predict response to 10058-F4 treatment could allow for personalized therapy and improve clinical outcomes. [, ]
  • Understanding resistance mechanisms: Elucidating the mechanisms underlying resistance to 10058-F4 is essential for developing strategies to overcome treatment resistance. [, , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.